1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

Vue d'ensemble

Description

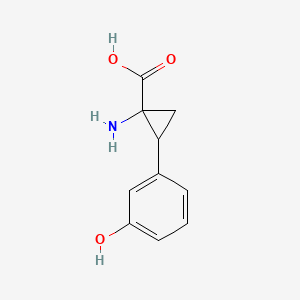

1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by a cyclopropane ring fused to a carboxylic acid and an amino group, with a hydroxyphenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

Reduction: Formation of primary alcohols from the carboxylic acid group.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

Chemical Synthesis

1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.

Biological Applications

In biological research, this compound has been identified as a substrate for enzyme-catalyzed reactions. Its interaction with enzymes can modulate their activity through hydrogen bonding and other molecular interactions. The cyclopropane ring contributes to the structural rigidity of the molecule, enhancing binding affinity.

Case Study: Plant Stress Response

A recent study highlighted the role of 1-amino-cyclopropane-1-carboxylic acid (a related compound) in enhancing plant resistance to biotic and abiotic stressors. The compound acts as an ethylene precursor, which is crucial for various physiological processes such as fruit ripening and stress responses. The study demonstrated that applying this compound could improve maize plant defense mechanisms against pathogens .

Agricultural Applications

The use of 1-amino-cyclopropane-1-carboxylic acid in agriculture has been explored to promote sustainable practices. By enhancing plant resilience against environmental stressors through microbial interactions, this compound could minimize crop losses while maintaining ecological balance .

Mécanisme D'action

The mechanism of action of 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to ethylene in plants, where it is synthesized from S-adenosyl-L-methionine by ACC synthase and subsequently oxidized to ethylene by ACC oxidase . Additionally, it may play a role in cell signaling and regulation of plant growth and development .

Comparaison Avec Des Composés Similaires

1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing amino acids, such as:

1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to ethylene in plants and involved in various physiological processes.

Coronamic acid: Known for its role in plant metabolism and as a conformationally rigid analog of natural amino acids.

Norcoronamic acid: Similar to coronamic acid but with slight structural differences affecting its biological activity.

These compounds share structural similarities but differ in their specific biological roles and applications, highlighting the unique properties of this compound.

Activité Biologique

1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid (AHPC) is a compound of significant interest in biochemical and pharmacological research. Its structural features suggest potential interactions with various biological systems, making it a candidate for studies on its biological activity, particularly in the context of plant physiology and potential therapeutic applications.

Chemical Structure and Properties

AHPC is characterized by its cyclopropane ring, an amino group, a hydroxyl group, and a carboxylic acid functional group. These functional groups are crucial for its reactivity and interaction with biological macromolecules.

The biological activity of AHPC is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The carboxylic acid group can form ionic interactions, which may enhance binding to enzyme active sites.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with proteins, potentially influencing their conformation and activity.

- Precursor Role : AHPC acts as a precursor to ethylene in plants, synthesized from S-adenosyl-L-methionine by ACC synthase and subsequently oxidized to ethylene by ACC oxidase. This pathway is critical in regulating plant growth and responses to environmental stressors .

1. Plant Growth Regulation

AHPC has been extensively studied for its role in enhancing plant resilience against environmental stressors. Research indicates that it can improve the resistance of maize (Zea mays L.) to drought and pathogenic attacks. In a recent study, maize treated with AHPC exhibited increased productivity and yield, attributed to enhanced defense mechanisms against pathogens .

2. Antimicrobial Activity

In addition to its role in plant physiology, AHPC has been investigated for potential antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, suggesting that AHPC could be developed as a natural antimicrobial agent .

Case Study 1: Maize Resistance Enhancement

A study focused on the application of AHPC in maize demonstrated significant improvements in resistance to both fungal pathogens and drought conditions. The binding energy of AHPC with key defense-related proteins was measured at −9.98 kcal/mol, indicating strong interactions that enhance plant resilience .

Case Study 2: Ethylene Production Inhibition

Research exploring the effects of cyclopropane carboxylic acid derivatives, including AHPC, revealed their ability to inhibit ethylene biosynthesis in plants. This inhibition can delay ripening processes, which is beneficial for extending shelf life in agricultural products .

Data Tables

The following tables summarize key findings related to the biological activity of AHPC:

| Biological Activity | Effect | Reference |

|---|---|---|

| Plant Growth Regulation | Enhances resistance to drought and pathogens | |

| Antimicrobial Activity | Effective against various bacterial strains |

| Molecular Docking Results | Binding Energy (kcal/mol) | Binding Constant (M−1) |

|---|---|---|

| This compound | -6.4 | 4.94×10⁴ |

| Methylcyclopropane | -3.1 | 0.188×10³ |

Propriétés

IUPAC Name |

1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGJBFNKLGGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624826 | |

| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3092-23-7 | |

| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.